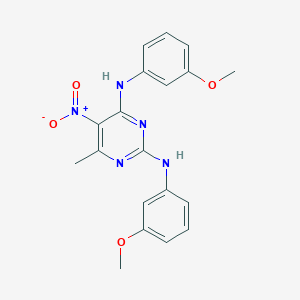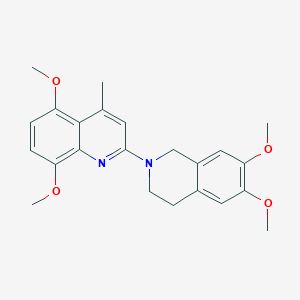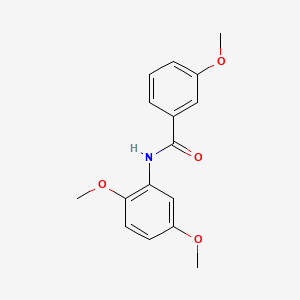
(1-methyl-1H-imidazol-2-yl)(diphenyl)methanol
Übersicht
Beschreibung
(1-methyl-1H-imidazol-2-yl)(diphenyl)methanol is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of imidazole and has been synthesized using various methods. It has been found to have potential applications in the field of medicinal chemistry, particularly in the development of drugs with antifungal, antiviral, and anticancer properties.
Wirkmechanismus
The mechanism of action of (1-methyl-1H-imidazol-2-yl)(diphenyl)methanol is not fully understood. However, studies have suggested that it inhibits the activity of various enzymes, including cytochrome P450 and topoisomerase II. It has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
(1-methyl-1H-imidazol-2-yl)(diphenyl)methanol has been found to have various biochemical and physiological effects. Studies have shown that it inhibits the growth of various fungi and viruses by disrupting their cell membrane integrity. It has also been found to induce apoptosis in cancer cells by activating caspase enzymes. In addition, (1-methyl-1H-imidazol-2-yl)(diphenyl)methanol has been found to have antioxidant properties and has been shown to reduce oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
(1-methyl-1H-imidazol-2-yl)(diphenyl)methanol has several advantages for lab experiments. It is easy to synthesize and has high purity and yield. It is also stable under various conditions and can be stored for long periods of time. However, there are also some limitations to using this compound in lab experiments. It is highly toxic and must be handled with care. It also has low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on (1-methyl-1H-imidazol-2-yl)(diphenyl)methanol. One area of research is the development of new drugs based on this compound. Studies have shown that (1-methyl-1H-imidazol-2-yl)(diphenyl)methanol has potential as an antifungal, antiviral, and anticancer drug. Another area of research is the elucidation of the mechanism of action of this compound. Further studies are needed to fully understand how (1-methyl-1H-imidazol-2-yl)(diphenyl)methanol inhibits the growth of fungi, viruses, and cancer cells. Finally, there is a need for more studies on the toxicity and safety of this compound. Studies are needed to determine the safe dosage and potential side effects of (1-methyl-1H-imidazol-2-yl)(diphenyl)methanol.
Wissenschaftliche Forschungsanwendungen
(1-methyl-1H-imidazol-2-yl)(diphenyl)methanol has been extensively studied for its potential applications in medicinal chemistry. It has been found to have antifungal, antiviral, and anticancer properties. Studies have shown that this compound inhibits the growth of various fungi, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. It has also been found to have antiviral activity against herpes simplex virus type 1 and type 2. In addition, (1-methyl-1H-imidazol-2-yl)(diphenyl)methanol has been found to have anticancer properties and has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
Eigenschaften
IUPAC Name |
(1-methylimidazol-2-yl)-diphenylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-19-13-12-18-16(19)17(20,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-13,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSGTMXVIOGSKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801333193 | |
| Record name | (1-methylimidazol-2-yl)-diphenylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801333193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24789381 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(1-Methylimidazol-2-yl)-diphenylmethanol | |
CAS RN |
30517-58-9 | |
| Record name | (1-methylimidazol-2-yl)-diphenylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801333193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(2-fluorobenzylidene)hydrazino]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B3864949.png)
![N'-[4-(dimethylamino)benzylidene]-2-ethoxybenzohydrazide](/img/structure/B3864953.png)




![7-chloro-2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B3864981.png)
![2-[(3-methylphenoxy)acetyl]-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide](/img/structure/B3864988.png)
![2-[benzyl(5,8-dimethoxy-4-methyl-2-quinolinyl)amino]ethanol](/img/structure/B3864994.png)
![2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol hydrochloride](/img/structure/B3865001.png)

![N-(4-chlorophenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3865015.png)

![5-{[3-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B3865021.png)